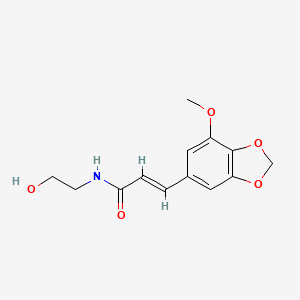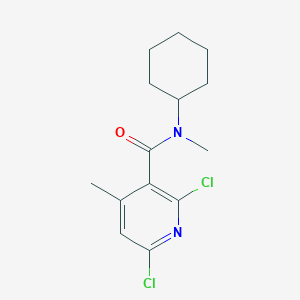![molecular formula C14H29ClO2S B11469449 1-[(4-Chlorobutyl)sulfonyl]decane](/img/structure/B11469449.png)
1-[(4-Chlorobutyl)sulfonyl]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorobutyl)sulfonyl]decane is an organic compound with the molecular formula C14H29ClO2S It is characterized by the presence of a chlorobutyl group attached to a sulfonyl group, which is further connected to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobutyl)sulfonyl]decane typically involves the reaction of decane-1-sulfonic acid with 4-chlorobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobutyl)sulfonyl]decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted butyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-[(4-Chlorobutyl)sulfonyl]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobutyl)sulfonyl]decane involves its interaction with specific molecular targets. The chlorobutyl group can engage in nucleophilic substitution reactions, while the sulfonyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-[(4-Bromobutyl)sulfonyl]decane
- 1-[(4-Iodobutyl)sulfonyl]decane
- 1-[(4-Methylbutyl)sulfonyl]decane
Comparison: 1-[(4-Chlorobutyl)sulfonyl]decane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity compared to its bromine, iodine, or methyl analogs.
Properties
Molecular Formula |
C14H29ClO2S |
|---|---|
Molecular Weight |
296.9 g/mol |
IUPAC Name |
1-(4-chlorobutylsulfonyl)decane |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-10-13-18(16,17)14-11-9-12-15/h2-14H2,1H3 |
InChI Key |
ULPRRQBDTPUUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11469368.png)
![7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11469376.png)
![N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide](/img/structure/B11469394.png)
![5-acetyl-8-(4-chlorophenyl)-6,12-dimethyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3,6,12-tetraen-10-one](/img/structure/B11469399.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11469406.png)
![N-[5-oxo-2-phenyl-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide](/img/structure/B11469410.png)
![8-(3,4-dimethoxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469414.png)
![5-Tert-butyl-3-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469420.png)

![3-(4-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11469429.png)
![N-(4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)methanesulfonamide](/img/structure/B11469438.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide](/img/structure/B11469459.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B11469465.png)

